2,4-Dihydroxy-5,6,7,8-tetrahydroquinolin-5-one
Overview
Description
2,4-Dihydroxy-5,6,7,8-tetrahydroquinolin-5-one is a chemical compound with the molecular formula C9H9NO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline core with two hydroxy groups at the 2 and 4 positions . The InChI code for this compound is 1S/C9H9NO3/c11-6-3-1-2-5-9(6)7(12)4-8(13)10-5/h4H,1-3H2,(H2,10,12,13) .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 179.17 g/mol .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthesis Techniques : The compound's analogs, including tetrahydroquinolines, have been synthesized using various techniques. A notable example is the one-pot synthesis of trifluoromethyl-containing tetrahydroquinolines, highlighting their significance in medicinal chemistry due to their stable bicyclic ring and CF(3) group (Johnson et al., 2013).
Drug Design and Pharmacological Activities : 2,4-Diaminotetrahydroquinazolines, structurally related to 2,4-Dihydroxy-5,6,7,8-tetrahydroquinolin-5-one, have been designed and evaluated as novel nonclassical inhibitors of dihydrofolate reductase, demonstrating significant potential as antitumor agents (Gangjee et al., 1995).
Structural Analysis and X-ray Crystallography
- Crystal Structure Determination : The structural elucidation of substituted tetrahydroquinolines has been carried out using single-crystal X-ray diffraction, providing valuable insights into their molecular configuration (Albov et al., 2004).
Enantiomerically Pure Derivatives
- Enantiomeric Synthesis : Research on enantiomerically pure derivatives of tetrahydroquinolines, such as 8-substituted tetrahydroquinolines, has been explored, indicating their importance in stereo-specific drug design (Uenishi & Hamada, 2002).
Biological and Pharmacological Studies
Pharmacological Properties : Studies have investigated the uptake and storage of tetrahydroisoquinolines in the peripheral sympathetic nerve, shedding light on their pharmacological activity and potential therapeutic applications (Cohen et al., 1972).
Dopamine Agonist Research : Research into derivatives of tetrahydroquinolines as potential dopamine agonists has been conducted, expanding the understanding of their role in neurological pathways (Grosso et al., 1982).
Chemical Reviews and Progress
- Review of Tetrahydroquinoline Chemistry : A review summarizing the progress in the chemistry of tetrahydroquinolines, including synthesis and pharmaceutical applications, has been provided, offering a comprehensive overview of this area of research (Muthukrishnan et al., 2019).
Properties
IUPAC Name |
4-hydroxy-1,6,7,8-tetrahydroquinoline-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-6-3-1-2-5-9(6)7(12)4-8(13)10-5/h4H,1-3H2,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHKAUVUFUSVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230770 | |
Record name | 2,5(1H,6H)-Quinolinedione, 7,8-dihydro-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312117-82-0 | |
Record name | 2,5(1H,6H)-Quinolinedione, 7,8-dihydro-4-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312117-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5(1H,6H)-Quinolinedione, 7,8-dihydro-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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